molecular formula C17H26N2O3 B14959203 4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide

4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B14959203
M. Wt: 306.4 g/mol
InChI Key: RJLDEUHWQHCCNJ-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE is a complex organic compound with a unique structure that includes both amide and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Amidation Reaction:

    Etherification: The attachment of the propan-2-yloxy group via an etherification reaction, often using reagents such as alkyl halides and bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially converting amides to amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE: shares similarities with other benzamide derivatives and compounds containing ether linkages.

Uniqueness

  • The unique combination of functional groups in 4-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE distinguishes it from other compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C17H26N2O3/c1-12(2)16(20)19-15-8-6-14(7-9-15)17(21)18-10-5-11-22-13(3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

RJLDEUHWQHCCNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCCOC(C)C

Origin of Product

United States

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